![molecular formula C20H21F3N4O B1672775 Flibanserin CAS No. 167933-07-5](/img/structure/B1672775.png)
Flibanserin
描述
准备方法
合成路线和反应条件: 氟班色林可以使用三氟甲苯、三胺(2-卤代乙基)和邻硝基苯胺合成 . 合成过程涉及多个步骤,包括中间体化合物的形成及其在受控条件下的后续反应。
工业生产方法: 氟班色林的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括结晶和色谱等纯化步骤,以分离最终产物 .
化学反应分析
反应类型: 氟班色林会经历各种化学反应,包括:
氧化: 氟班色林可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以将氟班色林转化为还原形式。
取代: 氟班色林可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂。
主要产物: 从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会生成氟班色林的氧化衍生物,而还原可能会生成化合物的还原形式 .
科学研究应用
Introduction to Flibanserin
This compound, marketed as Addyi, is a pharmacological agent primarily indicated for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Originally developed as an antidepressant, this compound was found ineffective for this purpose but demonstrated potential in enhancing sexual desire. Its approval by the U.S. Food and Drug Administration (FDA) in 2015 marked a significant milestone as it became the first medication specifically approved for HSDD, highlighting its importance in addressing female sexual health issues.
Pharmacological Profile
Receptor | Action |
---|---|
5-HT1A | Agonist |
5-HT2A | Antagonist |
Treatment of Hypoactive Sexual Desire Disorder (HSDD)
This compound is primarily used to treat HSDD in premenopausal women. The efficacy of this compound has been established through several pivotal clinical trials, including the BEGONIA, DAISY, and VIOLET studies. These trials demonstrated significant improvements in sexual desire and satisfaction among participants treated with this compound compared to those receiving a placebo.
Key Findings from Clinical Trials
- BEGONIA Trial : Showed a statistically significant increase in satisfying sexual events (SSEs) and Female Sexual Function Index (FSFI) scores.
- DAISY Trial : Confirmed improvements in sexual desire and reduced distress related to low sexual desire.
- VIOLET Trial : Provided additional evidence supporting the efficacy of this compound in enhancing sexual desire among premenopausal women .
Efficacy Metrics
The primary efficacy outcomes measured across these studies included:
- Number of Satisfying Sexual Events (SSEs) : Increased from a baseline of approximately 1.5 events per month to 2.5 events per month with this compound.
- FSFI Desire Domain Score : Improved from a baseline of about 3.5 to 5.3 with treatment .
Safety Profile
While this compound has shown efficacy, its safety profile raises concerns. Common adverse effects include dizziness, somnolence, nausea, and fatigue. The risk of discontinuation due to adverse effects was significantly higher in patients receiving this compound compared to placebo .
Adverse Events Statistics
Adverse Event | Risk Ratio |
---|---|
Dizziness | 4.00 |
Somnolence | 3.97 |
Nausea | 2.35 |
Fatigue | 1.64 |
Case Study: Efficacy in Diverse Populations
A systematic review included data from diverse populations of women with HSDD, revealing that this compound's effects were consistent across various demographics but highlighted the need for more inclusive research involving women with comorbidities and different backgrounds .
Case Study: Partner Impact
Research has also explored the impact of this compound on male partners of women undergoing treatment for HSDD. Improvements were noted in male partners' perceptions of their female partners' sexual performance, suggesting that treating HSDD may have positive implications for relational dynamics .
作用机制
氟班色林作用于大脑中的血清素受体,对 5-HT1A 受体表现出激动活性,对 5-HT2A 受体表现出拮抗活性 . 这种双重作用导致大脑中血清素水平降低,同时增加去甲肾上腺素和多巴胺神经递质 . 神经递质水平的这些变化被认为有助于改善性欲和减少与性欲低下障碍相关的困扰 .
类似化合物:
布美拉尼德: 另一种用于性欲低下障碍的药物,但它通过涉及黑皮质素受体的不同机制起作用.
血清素受体调节剂: 其他调节血清素受体的化合物,但可能具有不同的受体亲和力和作用。
氟班色林的独特性: 氟班色林对血清素受体激动和拮抗活性的独特组合,以及其对去甲肾上腺素和多巴胺水平的影响,使其与其他类似化合物区别开来 . 它对绝经前女性性欲低下障碍的具体应用进一步突出了其独特性 .
相似化合物的比较
Bremelanotide: Another medication used for hypoactive sexual desire disorder, but it works through a different mechanism involving melanocortin receptors.
Serotonin Receptor Modulators: Other compounds that modulate serotonin receptors but may have different receptor affinities and effects.
Uniqueness of Flibanserin: this compound’s unique combination of agonist and antagonist activities on serotonin receptors, along with its effects on norepinephrine and dopamine levels, distinguishes it from other similar compounds . Its specific application for hypoactive sexual desire disorder in premenopausal women further highlights its uniqueness .
生物活性
Flibanserin, marketed as Addyi, is a pharmacological agent primarily indicated for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Originally developed as an antidepressant, it was later repurposed due to its observed effects on sexual desire. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that influence its efficacy:
- Bioavailability : The absolute bioavailability of this compound is approximately 33% following oral administration.
- Pharmacokinetics : It displays linear pharmacokinetics within a dose range of 100 mg to 250 mg. Maximum plasma concentrations are reached within 0.75 hours after administration, with a peak concentration of about 419 ng/mL .
- Food Interactions : Co-administration with food can slow absorption but increase the extent of absorption by up to 56% .
- Metabolism : this compound is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19, resulting in inactive metabolites .
This compound's mechanism of action involves modulation of neurotransmitter systems:
- Serotonergic Activity : this compound acts as a 5-HT1A agonist and a 5-HT2A antagonist. This dual action is thought to decrease serotonergic inhibition on excitatory neurotransmitters such as dopamine and norepinephrine, which are crucial for sexual desire .
- Dopaminergic Activity : It also acts as a weak partial agonist at dopamine D4 receptors, contributing further to its effects on sexual function .
Clinical Efficacy
The efficacy of this compound has been demonstrated through several pivotal clinical trials:
Key Trials
-
BEGONIA Trial :
- Participants: 545 women received placebo; 542 received this compound (100 mg).
- Outcomes:
- Pooled Analysis :
Study | SSEs Increase | FSFI Score Change | FSDS-R-13 Score Change |
---|---|---|---|
BEGONIA | +1.0 | +1.8 | -0.9 |
Pooled Analysis | +0.9 | +0.3 | -0.3 |
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been noted:
- Common side effects include dizziness and somnolence, occurring in over 10% of patients .
- Safety pharmacology studies indicate that while it enhances sexual desire, caution is advised due to potential interactions with alcohol and other CNS depressants .
Case Studies
Several case studies have explored the off-label use of this compound:
-
Case Study in Male Patient :
- A 40-year-old male with post-orgasmic illness syndrome (POIS) experienced symptom reduction after being treated with this compound alongside other medications.
-
Postmenopausal Woman :
- A 77-year-old woman with a history of trauma reported improvement in HSDD after starting this compound at a dose of 100 mg nightly.
- Middle-aged Male Patient :
属性
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRDFIXUUSXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride | |
Record name | Flibanserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Flibansetrin has high affinity for serotonin receptors in the brain: it acts as an agonist on 5-HT1A and an antagonist on 5-HT2A. In vivo, flibanserin binds equally to 5-HT1A and 5-HT2A receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT(1A) receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HTB2C. Its action on neurotransmitter receptors may contribute to reduction in serotonin levels and increase in dopamine and norepinephrine levels, all of which may play part in reward processing., Flibanserin has preferential affinity for serotonin 5-HT(1A), dopamine D(4k), and serotonin 5-HT(2A) receptors. In vitro and in microiontophoresis, flibanserin behaves as a 5-HT(1A) agonist, a very weak partial agonist on dopamine D(4) receptors, and a 5-HT(2A) antagonist. In vivo flibanserin binds equally to 5-HT(1A) and 5-HT(2A) receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT(2A) receptors in higher proportion than 5-HT(1A) receptors. The effects of flibanserin on adenylyl cyclase are different from those of buspirone and 8-OH-DPAT, two other purported 5-HT(1A) receptor agonists. Flibanserin reduces neuronal firing rate in cells of the dorsal raphe, hippocampus, and cortex with the CA1 region being the most sensitive in the brain. Flibanserin-induced reduction in firing rate in the cortex seems to be mediated through stimulation of postsynaptic 5-HT(1A) receptors, whereas the reduction of the number of active cells seems to be mediated through dopamine D(4) receptor stimulation. Flibanserin quickly desensitizes somatic 5-HT autoreceptors in the dorsal raphe and enhances tonic activation of postsynaptic 5-HT(1A) receptors in the CA3 region. Flibanserin preferentially reduces synthesis and extracellular levels of 5-HT in the cortex, where it enhances extracellular levels of NE and DA. Flibanserin displays antidepressant-like activity in most animal models sensitive to antidepressants. Such activity, however, seems qualitatively different from that exerted by other antidepressants. Flibanserin seems to act via direct or indirect stimulation of 5-HT(1A), DA, and opioid receptors in those animal models. Flibanserin does not display consistent effects in animal models of anxiety and seems to exert potential antipsychotic effects. Flibanserin may induce some sedation but does not induce observable toxic effects at pharmacologically relevant doses., Flibanserin is a novel pharmacologic agent in late-stage clinical testing for hypoactive sexual desire disorder (HSDD) in premenopausal women. A literature review was conducted of all published works on flibanserin and on related studies of serotonin (5-HT)(1A) receptors and 5-HT(2A) receptors, including their actions on monoamines and on sexual function. At clinically relevant doses, flibanserin acts predominantly at 5-HT(1A) receptors as an agonist and secondarily at 5-HT(2A) receptors as an antagonist. Additional binding actions within an order of magnitude of its 5-HT(1A) affinity, which are not likely to be clinically relevant, include weaker antagonist actions at 5-HT(2C) and 5-HT(2B) receptors, and less defined activity at dopamine (DA) D4 receptors. The 5-HT(1A) actions of flibanserin are only seen postsynaptically, which is unlike other agents such as buspirone that act at presynaptic 5-HT(1A) receptors. Furthermore, the postsynaptic actions of chronic flibanserin administration appear to demonstrate a preference for some populations of postsynaptic 5-HT receptors, particularly those that are located on the prefrontal cortex (PFC) pyramidal neurons, which regulate monoamine release in certain selective brain regions. The regional selectivity of flibanserin results in a unique pattern of monoamine modulation. Sustained increases in baseline of DA and norepinephrine (NE) are observed in the PFC, and flibanserin dosing increases DA and NE levels above the basal changes. Conversely, flibanserin induces transient decreases in 5-HT levels in some brain areas such as the PFC, nucleus accumbens, and hypothalamus, but not in other brain areas such as the hippocampus. Therefore, since DA and NE are excitatory and 5-HT is inhibitory to sexual desire and arousal, it is tempting to postulate that the actions of flibanserin on serotonin receptors at the PFC pyramidal neurons, resulting in increased DA and NE yet reduced 5-HT in the PFC, are the mechanistic underpinnings of enhancing sexual desire in HSDD., In vitro, flibanserin demonstrated high affinity for the following serotonin (5-hydroxytryptamine or 5-T) receptors: agonist activity at 5-HT1A and antagonist activity at 5-HT2A. Flibanserin also has moderate antagonist activities at the 5-HT2B, 5-HT2C, and dopamine D4 receptors. | |
Record name | Flibanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04908 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flibanserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, to off-white powder | |
CAS No. |
167933-07-5 | |
Record name | Flibanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167933-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flibanserin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167933075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flibanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04908 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dihydro-1-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-2H-benzimidazol-2-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLIBANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JK4STR6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flibanserin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8278 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。